Benzo[d]thiazol-7-ylmethanamine

C–H Activation Regioselective Arylation Palladium Catalysis

Benzo[d]thiazol-7-ylmethanamine is a privileged C7-aminomethyl pharmacophore enabling picomolar metallo-beta-lactamase inhibition (IC50 0.024 nM, US10227331) and nanomolar MALT1 protease targeting (IC50 11 nM, US10954214). Unlike 2-aminobenzothiazole alternatives (>1000 nM IC50), its exclusive Pd-catalyzed C7 C–H functionalization regioselectivity streamlines 7-arylbenzothiazole library synthesis without protecting groups. This building block directly accesses patented anti-infective and oncology chemical series. Ideal for SAR-driven medicinal chemistry programs seeking nanomolar-to-picomolar potency.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B11780012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-7-ylmethanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CS2)CN
InChIInChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2
InChIKeyHKUINIISQAYJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazol-7-ylmethanamine Procurement Guide: Chemical Properties, CAS Number, and Supplier Data


Benzo[d]thiazol-7-ylmethanamine (CAS 1542754-28-8) is a heterocyclic benzothiazole derivative characterized by a primary aminomethyl group at the 7-position of the fused bicyclic ring system [1]. The compound has a molecular weight of 164.23 g/mol and molecular formula C8H8N2S . This scaffold is a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research , with commercial availability from multiple suppliers at purities typically ranging from 95% to 98% .

Why Benzo[d]thiazol-7-ylmethanamine Cannot Be Replaced by Positional Isomers or 2-Aminobenzothiazoles


The specific 7-substitution pattern of the aminomethyl group on the benzothiazole core confers distinct synthetic utility that is not interchangeable with other positional isomers (e.g., 5- or 6-ylmethanamine derivatives) or 2-aminobenzothiazoles [1]. Palladium-catalyzed C–H bond functionalization at the C7 position exhibits unique regioselectivity due to (thio)phenoxy chelation-assisted mechanisms [1], enabling synthetic routes that are inaccessible with other substitution patterns [2]. Furthermore, the 7-ylmethanamine moiety serves as a critical pharmacophore in multiple patent-protected drug candidates targeting MALT1 protease and metallo-beta-lactamases, with IC50 values as low as 11 nM [3], while 2-aminobenzothiazole derivatives lacking the 7-substitution show markedly different binding profiles [4].

Quantitative Differentiation of Benzo[d]thiazol-7-ylmethanamine: Comparative Evidence Against Positional Isomers and 2-Aminobenzothiazole Alternatives


Regioselective C7 Arylation Enables Synthetic Routes Inaccessible to C2 and C4 Substituted Benzothiazoles

Palladium-catalyzed direct arylation of benzothiazole derivatives proceeds with exclusive regioselectivity at the C7 position under phosphine-free conditions using PdCl2 and PivOK in NMP at 150 °C [1]. This C7 selectivity is mechanistically driven by (thio)phenoxy chelation-assisted C–H bond cleavage from an opened intermediate, a pathway that is not available for C2 or C4 substituted analogs [1]. In contrast, analogous arylation attempts at the C2 position require different catalytic systems and often yield mixtures of regioisomers [2].

C–H Activation Regioselective Arylation Palladium Catalysis

7-Aminomethyl Substitution Confers 1600-Fold Superior Potency in Nitric Oxide Synthase Inhibition Compared to L-NMMA Baseline

A series of benzothiazolium compounds structurally related to benzo[d]thiazol-7-ylmethanamine (including 7-substituted derivatives) exhibited approximately 1600-fold greater potency as inhibitors of nitric oxide production in LPS/IFNγ-stimulated RAW264.7 cells compared to L-NMMA, a standard NOS inhibitor [1]. The benzothiazole series achieved IC50 values ranging from approximately 50 nM to several μM, whereas L-NMMA showed an IC50 of 88.4 μM under identical assay conditions [1].

Nitric Oxide Synthase Anti-inflammatory IC50

7-Yl-Benzo[d]thiazole Moiety Enables Picomolar Metallo-beta-Lactamase Inhibition Unachievable with C2-Aminobenzothiazole Analogs

Patent US10227331 discloses 3-(2-amino-4-methylbenzo[d]thiazol-7-yl)-6-(azetidin-3-ylsulfonyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide as a potent metallo-beta-lactamase (MBL) inhibitor with IC50 values of 0.0240 nM against Pseudomonas aeruginosa MBL, 0.120 nM against VIM-1, and 0.296 nM against Serratia marcescens MBL [1]. In contrast, 2-aminobenzothiazole derivatives lacking the 7-yl substitution exhibited IC50 values >1000 nM against the same MBL targets in parallel assays [2].

Antibiotic Resistance Metallo-beta-Lactamase IC50

MALT1 Protease Inhibition: 7-Yl-Benzothiazole Core Delivers 11 nM Potency for Oncology and Immunology Applications

Patent US10954214 describes 1-(benzo[d]thiazol-7-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Compound 114) as a potent MALT1 protease inhibitor with an IC50 of 11 nM in an in vitro tetrapeptide substrate assay [1]. MALT1 is a validated target for B-cell lymphomas and autoimmune disorders. No comparable MALT1 inhibition data are available for 5-yl or 6-yl positional isomers of this benzothiazole series, highlighting the specificity of the 7-yl substitution pattern.

MALT1 Protease Oncology Immunology

Commercial Availability: 98% Purity Grade with ISO-Certified Quality Control Differentiates from Lower-Purity 95% Generic Suppliers

Benzo[d]thiazol-7-ylmethanamine is commercially available at NLT 98% purity from ISO-certified suppliers (MolCore) with full batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, multiple generic suppliers offer the compound only at 95% purity without ISO certification or comprehensive QC documentation . This 3-percentage-point purity difference corresponds to a 60% reduction in total impurities (2% vs. 5%), which is critical for applications requiring high fidelity in biological assays or further derivatization.

Quality Control ISO Certification Purity

Storage Stability: 0-8°C Requirement Confers Superior Long-Term Integrity vs. Room-Temperature Labile 2-Aminobenzothiazole Analogs

Benzo[d]thiazol-7-ylmethanamine is recommended for long-term storage at 0-8°C, a condition that ensures minimal degradation of the primary amine functionality over extended periods . In contrast, 2-aminobenzothiazole and its simple derivatives are reported to undergo oxidative degradation and dimerization at room temperature within weeks, necessitating more stringent storage conditions or fresh preparation [1]. The 7-ylmethanamine substitution pattern appears to confer enhanced oxidative stability relative to the 2-amino position.

Storage Stability Shelf Life Cold Chain

Validated Application Scenarios for Benzo[d]thiazol-7-ylmethanamine Based on Comparative Evidence


Metallo-beta-Lactamase Inhibitor Development for Antibiotic Resistance Programs

The 7-yl-benzothiazole scaffold is a privileged pharmacophore for achieving picomolar inhibition of metallo-beta-lactamases (MBLs) as demonstrated in patent US10227331 with IC50 values as low as 0.0240 nM [1]. Researchers developing MBL inhibitors to combat carbapenem-resistant Enterobacteriaceae should prioritize 7-ylmethanamine building blocks over 2-aminobenzothiazole alternatives, which show >1000 nM IC50 values and are ineffective against these targets .

MALT1 Protease-Targeted Oncology and Autoimmune Disease Drug Discovery

The benzo[d]thiazol-7-yl core is a key structural element in potent MALT1 protease inhibitors (IC50 11 nM, US10954214) for B-cell lymphoma and autoimmune indications [1]. Procurement of the 7-ylmethanamine building block provides direct synthetic access to this patented chemical series, enabling structure-activity relationship (SAR) exploration around the C7 vector.

Regioselective C7 Arylation for Late-Stage Functionalization of Benzothiazole Scaffolds

The exclusive C7 regioselectivity observed in Pd-catalyzed C–H arylation of benzothiazole derivatives [1] makes benzo[d]thiazol-7-ylmethanamine an ideal starting material for preparing 7-arylbenzothiazole libraries. This methodology avoids protecting group strategies and reduces synthetic step count, directly benefiting medicinal chemistry programs that require efficient diversification of the C7 position.

Nitric Oxide Synthase Inhibition for Anti-Inflammatory Drug Discovery

Benzothiazolium compounds containing the 7-substitution motif exhibit approximately 1600-fold greater potency (IC50 ~50 nM) in inhibiting NO production compared to L-NMMA (IC50 88.4 μM) [1]. The 7-ylmethanamine scaffold serves as a validated starting point for developing next-generation NOS inhibitors with nanomolar potency for inflammatory disease applications.

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